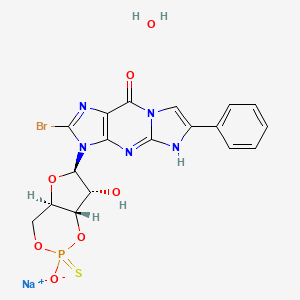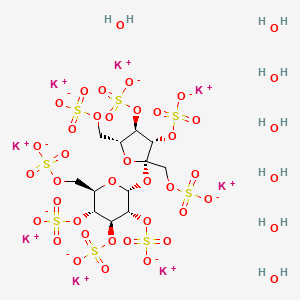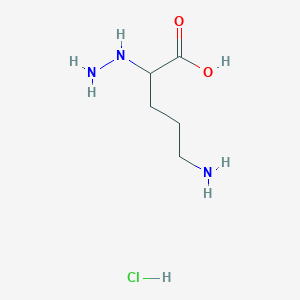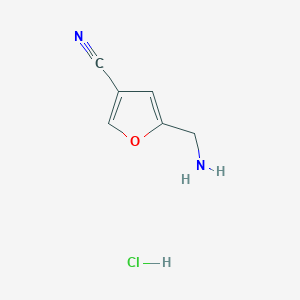
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
Descripción general
Descripción
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.1 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is 1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is a solid substance that is stored in a refrigerator . It has a molecular weight of 255.1 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Field
Application Summary
Pyrimidines, including 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine, have been studied for their anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application
The synthesis of pyrimidines involves several steps. In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. These were then transformed into 5,6-dihydropyrrolo[2,3- d ]pyrimidine derivatives .
Results
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Regioselective Synthesis
Field
Application Summary
2,4-Dichloro-6-phenylpyrimidine has been used in regioselective synthesis using organolithium reagents .
Methods of Application
Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Results
The reaction resulted in the formation of C-4 substituted products .
Suzuki Cross-Coupling Reaction
Application Summary
2,4-Dichloropyrimidine has been used in a model Suzuki cross-coupling reaction with phenylboronic acid .
Methods of Application
The reaction was used to select appropriate catalyst, catalyst loading, solvent, and optimal reactions conditions .
Results
The study helped in understanding the optimal conditions for the Suzuki cross-coupling reaction .
Fluorous Synthesis of Disubstituted Pyrimidines
Application Summary
2,4-Dichloro-6-methylpyrimidine has been used in fluorous synthesis of disubstituted pyrimidines .
Methods of Application
The compound reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during the synthesis .
Results
This reaction leads to the synthesis of disubstituted pyrimidines .
Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine
Application Summary
2,4-Dichloro-6-methylpyrimidine has been used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
Methods of Application
The specific methods of synthesis are not detailed in the source .
Results
The reaction results in the formation of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dichloro-6-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHGNJWTEXUEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626984 | |
| Record name | 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | |
CAS RN |
163263-91-0 | |
| Record name | 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)
![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)
![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)





